molecular formula C8H12Cl2N2O2 B2732263 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride CAS No. 1909309-05-2

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride

Cat. No. B2732263
CAS RN: 1909309-05-2
M. Wt: 239.1
InChI Key: VOSJFJSLCMCVFB-UHFFFAOYSA-N
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Description

“2-(4-Hydrazinylphenyl)acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1909309-05-2 . It has a molecular weight of 239.1 and its IUPAC name is 2-(4-hydrazineylphenyl)acetic acid dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(4-Hydrazinylphenyl)acetic acid dihydrochloride” is 1S/C8H10N2O2.2ClH/c9-10-7-3-1-6(2-4-7)5-8(11)12;;/h1-4,10H,5,9H2,(H,11,12);2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Sah et al. (2014) focused on the synthesis of formazans from a Mannich base as potential antimicrobial agents. This research is relevant due to the involvement of hydrazine derivatives in the synthesis process, showcasing the utility of hydrazine functionalities in developing compounds with potential biological activity (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Docking and Anticancer Activity

Another study by Mehvish and Kumar (2022) synthesized new series of 3(2h)-one pyridazinone derivatives, including hydrazine hydrate in the synthesis process. These compounds were evaluated for their antioxidant activity and screened for anticancer activity through molecular docking studies, highlighting the importance of hydrazine derivatives in medicinal chemistry research (Mehvish & Kumar, 2022).

Bioorthogonal Chemistry Applications

Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in aqueous solution for bioorthogonal coupling reactions, using 4-hydrazinylbenzoic acid. This study demonstrates the potential of hydrazine derivatives in facilitating bioconjugation reactions under physiologically compatible conditions, underscoring the versatility of hydrazine functionalities in bioorthogonal chemistry (Dilek, Lei, Mukherjee, & Bane, 2015).

Photolytic Transformation Studies

Eriksson, Svanfelt, and Kronberg (2010) conducted a photochemical study of Diclofenac and its major transformation products, providing insight into the photolytic pathways and potential environmental fate of pharmaceutical compounds. While this study does not directly involve hydrazine derivatives, it exemplifies the type of research that contributes to understanding the environmental impact and degradation processes of complex organic molecules (Eriksson, Svanfelt, & Kronberg, 2010).

Safety and Hazards

The compound has several safety precautions associated with it. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be handled under inert gas and protected from moisture . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

2-(4-hydrazinylphenyl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-10-7-3-1-6(2-4-7)5-8(11)12;;/h1-4,10H,5,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJFJSLCMCVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride

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